isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Data availability Bioassay Literature coverage

Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 2034368-77-7) is a synthetic heterocyclic small molecule (molecular formula C14H15N5O3; molecular weight 301.306 g/mol) comprising a pyrrolo[3,4-d]pyrimidine core substituted at the 2-position with a morpholine ring and bearing an isoxazole-5-carbonyl group at the 6-position. The compound is catalogued in chemical databases primarily as a research chemical or screening library building block, and its InChI Key is RWBHUBISYARYAQ-UHFFFAOYSA-N.

Molecular Formula C14H15N5O3
Molecular Weight 301.306
CAS No. 2034368-77-7
Cat. No. B2925865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
CAS2034368-77-7
Molecular FormulaC14H15N5O3
Molecular Weight301.306
Structural Identifiers
SMILESC1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=NO4
InChIInChI=1S/C14H15N5O3/c20-13(12-1-2-16-22-12)19-8-10-7-15-14(17-11(10)9-19)18-3-5-21-6-4-18/h1-2,7H,3-6,8-9H2
InChIKeyRWBHUBISYARYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS 2034368-77-7: Compound Identity and Core Scaffold


Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 2034368-77-7) is a synthetic heterocyclic small molecule (molecular formula C14H15N5O3; molecular weight 301.306 g/mol) comprising a pyrrolo[3,4-d]pyrimidine core substituted at the 2-position with a morpholine ring and bearing an isoxazole-5-carbonyl group at the 6-position . The compound is catalogued in chemical databases primarily as a research chemical or screening library building block, and its InChI Key is RWBHUBISYARYAQ-UHFFFAOYSA-N . Notably, no primary research publications, patents with quantitative biological data, or curated bioassay records for this specific CAS number were identified in authoritative sources (PubMed, PubChem BioAssay, patent repositories) at the time of this analysis.

1 Scaffold Background Core scaffold reported in kinase inhibitor chemical class
2 Structural Novelty Unique isoxazole-5-carbonyl and 2-morpholino substitution pattern
3 Data Status No published bioassay data; fit relies on class-level inference

Why Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone Cannot Be Simply Interchanged with In-Class Analogs


Within the pyrrolo[3,4-d]pyrimidine chemical class, subtle changes in substitution pattern are known to profoundly alter kinase selectivity, physicochemical properties, and biological activity. For example, the presence of a morpholino group at the 2-position versus other amines has been shown to modulate potency and metabolic stability in mTOR and PI3K inhibitor series, while the nature of the carbonyl-linked heterocycle (isoxazole vs. phenyl, pyridine, thiophene) determines target engagement and off-target profiles [1]. Therefore, the specific combination of 2-morpholino substitution and isoxazole-5-carbonyl appendage in the target compound is expected to confer a distinct biological fingerprint that cannot be assumed from structurally related analogs lacking one or both of these features. However, rigorous quantitative evidence directly comparing this compound to close analogs is currently absent from the published literature.

Target 2-morpholino with isoxazole-5-carbonyl group Structurally related pyrrolo[3,4-d]pyrimidine analogs
Risk 1 Substitution pattern may determine kinase selectivity Altered amine/heterocycle may shift target profile
Risk 2 No quantitative comparative data published Direct interchangeability not supported by evidence

Quantitative Evidence Assessment for Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS 2034368-77-7


Availability of Published Quantitative Biological Data for CAS 2034368-77-7

A systematic search of PubMed, PubChem BioAssay, Google Patents, and major vendor databases (MedChemExpress, Selleckchem, Cayman Chemical, Sigma-Aldrich) returned zero quantitative biological assay results for CAS 2034368-77-7 [1]. The compound is absent from PubChem's bioactivity summary, ChEMBL, and BindingDB. By contrast, structurally related pyrrolo[3,4-d]pyrimidine analogs such as those disclosed in patent JP2016531947A have reported IC50 values against PI3K isoforms and mTOR in the nanomolar to micromolar range [2]. This data gap means no evidence-based differentiation claim can be made at this time.

Published quantitative biological data
Source review
0 vs >10 datapoints
Data gap requires primary screening before selection justification.
Class analogs have pre-existing IC50 profiles in patent literature.
Data availability Bioassay Literature coverage

Predicted Physicochemical Differentiation: Isoxazole-5-carbonyl vs. Common Aryl/Thiophene Analogs

The target compound contains an isoxazole-5-carbonyl substituent, which introduces a hydrogen bond acceptor (oxazole oxygen) and a dipole moment not present in commonly reported phenyl or thiophene analogs of 2-morpholino-pyrrolo[3,4-d]pyrimidines such as (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone . Computational prediction (e.g., based on XLogP3 and topological polar surface area calculations) suggests that the isoxazole moiety reduces logP by approximately 0.5–1.0 units relative to phenyl-substituted analogs, potentially conferring improved aqueous solubility [1]. However, this is a class-level prediction, not experimentally validated for CAS 2034368-77-7.

Predicted lipophilicity (XLogP3)
Class-level inference
0.8–1.2 vs 1.8–2.2
Predicted higher hydrophilicity over phenyl analogs.
No experimental logP or solubility data available for verification.
Physicochemical properties Drug-likeness Solubility prediction

Scaffold-Level Target Class Inference: Pyrrolo[3,4-d]pyrimidine as a Privileged Kinase-Inhibitor Core

The pyrrolo[3,4-d]pyrimidine scaffold has been extensively characterized as a privileged kinase-inhibitor core. Published analogs demonstrate potent inhibition of ATR kinase (e.g., compound 48f: ATR IC50 = 0.0030 μM) and mTOR/PI3K pathways [1][2]. The target compound incorporates this core with a 2-morpholino group — a motif associated with improved kinase selectivity and pharmacokinetic properties in multiple drug discovery campaigns. However, the specific isoxazole-5-carbonyl decoration differentiates this compound from all published pyrrolo[3,4-d]pyrimidine kinase inhibitors, and its actual target profile remains uncharacterized.

Scaffold target class inference
Data to verify
ATR IC50 0.0030 µM
Kinase-inhibitor precedent unvalidated for this specific CAS.
Reported for structurally distinct 7,7-dimethyl analog.
Kinase inhibition ATR mTOR PI3K

Appropriate Application Scenarios for Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS 2034368-77-7 Based on Available Evidence


Primary Screening and Hit Identification in Kinase-Focused Libraries

Given the pyrrolo[3,4-d]pyrimidine core's established precedent as a kinase-inhibitor scaffold [1], CAS 2034368-77-7 may serve as a diversity element in kinase-focused screening libraries. Its unique isoxazole-5-carbonyl decoration distinguishes it from common phenyl or pyridine analogs, potentially enabling exploration of novel kinase selectivity space. However, users must generate all primary screening data (IC50, selectivity panels) de novo, as no pre-existing data are available.

Medicinal Chemistry Fragment or Lead Optimization Starting Point

The compound's moderate molecular weight (301.3 g/mol) and the presence of the morpholine solubilizing group make it a potential starting point for lead optimization campaigns targeting kinases or other ATP-binding proteins. Its predicted lower lipophilicity relative to phenyl analogs [2] may offer advantages in developing leads with favorable ADME profiles, though this prediction requires experimental validation.

Chemical Biology Tool Compound Development

The combination of a morpholino-kinase hinge-binding motif and an isoxazole carbonyl provides a scaffold that could be elaborated into a selective chemical probe once the compound's primary target(s) are identified through profiling. The isoxazole ring offers a synthetic handle for further derivatization, as noted in structural descriptions . This scenario requires substantial upfront investment in target deconvolution.

Physicochemical Property Benchmarking in Heterocyclic Library Design

The compound can serve as a reference point for evaluating the impact of isoxazole versus other 5-membered heterocycles (thiophene, pyrazole, oxazole) on the physicochemical properties of 2-morpholino-pyrrolo[3,4-d]pyrimidines. Comparative solubility, logD, and permeability measurements across a series of analogs would generate valuable structure-property relationship (SPR) data, though such a study has not yet been reported.

Application
Selection Property
Validation Focus
Kinase-focused screening libraries
Validated kinase-inhibitor core scaffold
De novo IC50 and selectivity panel generation
Lead optimization starting point
Lower predicted lipophilicity context
Experimental logD and solubility verification
Chemical probe development
Isoxazole decoration for synthetic elaboration
Target deconvolution and profiling assays
Physicochemical property benchmarking
Isoxazole vs. other 5-membered heterocycles
Comparative solubility and permeability measurements
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